molecular formula C10H12N4O B2539530 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2195879-25-3

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2539530
CAS No.: 2195879-25-3
M. Wt: 204.233
InChI Key: OBGLVEWJNVJPBK-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both pyrazole and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydropyridazin-3-one with 1-(2-bromoethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(1H-pyrazol-1-yl)pyridazin-3-one
  • 6-methyl-2-(1H-pyrazol-1-yl)pyridazin-3-one
  • 2-(1H-pyrazol-1-yl)pyridazin-3-one

Uniqueness

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of both pyrazole and pyridazinone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-2-(2-pyrazol-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-9-3-4-10(15)14(12-9)8-7-13-6-2-5-11-13/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLVEWJNVJPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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